5-Ethoxycarbonylthiophene-2-carboxylate
Description
5-Ethoxycarbonylthiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring two ester functional groups: an ethoxycarbonyl moiety at position 5 and a carboxylate group at position 2 of the thiophene ring. This structure renders it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing ester groups, which activate the thiophene ring for electrophilic substitution or functionalization at adjacent positions .
Its synthetic utility is further highlighted by its participation in Sandmeyer reactions and other halogenation processes to generate brominated derivatives for advanced drug discovery .
Properties
Molecular Formula |
C8H7O4S- |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-ethoxycarbonylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O4S/c1-2-12-8(11)6-4-3-5(13-6)7(9)10/h3-4H,2H2,1H3,(H,9,10)/p-1 |
InChI Key |
ZHVNYGKUJXZNOA-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxycarbonylthiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: 5-Ethoxycarbonylthiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the thiophene ring can lead to dihydrothiophene derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-Ethoxycarbonylthiophene-2-carboxylate is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.
Biology: In biological research, thiophene derivatives are investigated for their potential as antimicrobial and anticancer agents. The unique electronic properties of the thiophene ring make these compounds suitable for interacting with biological targets.
Medicine: Thiophene-based compounds, including 5-Ethoxycarbonylthiophene-2-carboxylate, are explored for their potential therapeutic applications, such as anti-inflammatory and analgesic agents.
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, through its thiophene ring. The electronic properties of the thiophene ring allow it to participate in π-π interactions and hydrogen bonding, which can modulate the activity of the target molecule. The ethoxycarbonyl and carboxylate groups further enhance the compound’s ability to form stable complexes with biological targets.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural Comparison
Thiophene derivatives with ester substituents vary in substituent type, position, and complexity, leading to distinct chemical behaviors. Below is a structural comparison:
Physicochemical Properties
- Solubility : The ethoxycarbonyl group in 5-ethoxycarbonylthiophene-2-carboxylate confers moderate polarity, making it soluble in polar aprotic solvents (e.g., DMF, DMSO). In contrast, the methoxycarbonyl analog (5-(methoxycarbonyl)thiophene-2-carboxylic acid) exhibits higher aqueous solubility due to its smaller ester group and carboxylic acid functionality .
- Reactivity: Brominated derivatives (e.g., ethyl 3-bromo-4-cyano-thiophene-2-carboxylate) undergo Suzuki-Miyaura coupling, while thiocyanato-substituted analogs (e.g., ) participate in nucleophilic substitutions .
- Thermal Stability: Dual ester groups in diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate increase melting points (≥150°C) compared to mono-ester derivatives .
Key Research Findings
- Substituent Effects: Electron-withdrawing groups (e.g., cyano, bromo) at C3/C4 increase electrophilic reactivity, while bulky groups (e.g., phenyl, benzamido) hinder crystallization .
- Synthetic Flexibility : Ethyl ester groups are preferred over methyl for balancing solubility and reactivity in cross-coupling reactions .
- Biological Activity: Thiophene derivatives with dual ester and amino groups (e.g., ) exhibit enhanced antimicrobial properties compared to mono-functionalized analogs .
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